molecular formula C14H8F2N2O B2377534 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1197850-19-3

6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2377534
CAS No.: 1197850-19-3
M. Wt: 258.228
InChI Key: FMQWODJWNNIUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of fluorine atoms at the 6th and 4th positions of the imidazo[1,2-a]pyridine and phenyl rings, respectively

Biochemical Analysis

Biochemical Properties

6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to form stable complexes with transition metals, particularly copper, which can efficiently catalyze oxidation reactions . Additionally, this compound exhibits high biological and pharmaceutical activity, making it a valuable tool for studying enzyme inhibition and activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, imidazo[1,2-a]pyridine derivatives, including this compound, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . This indicates its potential impact on cellular processes related to infectious diseases.

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can directly interact with enzymes and proteins, forming stable complexes that modulate their activity . Additionally, the unique structure of this compound allows it to participate in radical reactions, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives, including this compound, maintain their stability under various conditions, making them suitable for long-term biochemical studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant activity against infectious diseases at specific dosages . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, contributing to its biological activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Investigating the subcellular localization of this compound will provide valuable insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-phenylimidazo[1,2-a]pyridine with fluorinating agents under controlled conditions . Another approach involves the use of oxidative coupling and tandem reactions to introduce the fluorine atoms at specific positions .

Industrial Production Methods

Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation, which offers a more environmentally friendly and efficient approach . This method reduces the need for hazardous solvents and catalysts, making it a more sustainable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of fluorine atoms, which significantly enhance its chemical stability, lipophilicity, and binding affinity towards biological targets. These properties make it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-7-11(16)5-6-13(18)17-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQWODJWNNIUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.